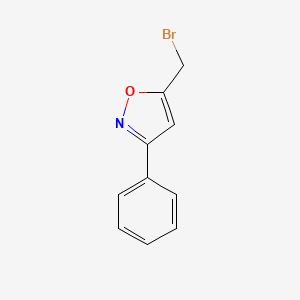

5-(Bromométhyl)-3-phénylisoxazole

Vue d'ensemble

Description

The compound "5-(Bromomethyl)-3-phenylisoxazole" is a derivative of isoxazole, which is a five-membered heteroaromatic compound. Isoxazole derivatives are known for their diverse biological activities and are of interest in various chemical research areas. The presence of a bromomethyl group and a phenyl ring in the compound suggests potential reactivity and applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles have been prepared by condensing aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride, as described in the synthesis of related compounds . Additionally, the regioselective bromocyclization of 2-alkynylbenzoic acids has been reported to yield bromomethylene isobenzofuranones, which indicates that similar cyclization methods could be applicable for synthesizing the bromomethyl isoxazole derivatives .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, was determined using single-crystal X-ray diffraction, which revealed the dihedral angles between the isoxazole ring and the attached phenyl rings . Such structural analyses are crucial for understanding the conformation and reactivity of the compound.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a range of chemical reactions. Bromination of phenyl isoxazole compounds has been described, which could be relevant for the bromomethyl derivative . The presence of the bromomethyl group in "5-(Bromomethyl)-3-phenylisoxazole" suggests that it could participate in further chemical transformations, such as palladium-catalyzed cross-coupling reactions, as indicated by the reactivity of similar brominated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary significantly. For instance, differences in the physical properties of 3-aryl and 4-aryl compounds have been noted, which could be attributed to the position of the substituents on the isoxazole ring . The basicity and acidity of isoxazole and its derivatives have also been recorded, with isoxazol-5-ones being comparable in strength to carboxylic acids . These properties are important for understanding the behavior of "5-(Bromomethyl)-3-phenylisoxazole" in different environments and its potential applications.

Applications De Recherche Scientifique

Synthèse de polymères

5-(Bromométhyl)-3-phénylisoxazole : est utilisé dans la synthèse de copolymères séquencés par des techniques telles que la polymérisation par transfert de chaîne par addition-fragmentation réversible (RAFT) . Ces polymères trouvent des applications dans la création de matériaux aux propriétés mécaniques spécifiques pour un usage industriel.

Développement de colorants fluorescents

Ce composé sert de colorant multifonctionnel dans les expériences biologiques. Il aide à observer et à analyser les structures cellulaires, à suivre les biomolécules et à évaluer les fonctions cellulaires . Ses applications s'étendent de la recherche scientifique aux diagnostics.

Chimie médicinale

En chimie médicinale, les dérivés de This compound sont étudiés pour leur potentiel thérapeutique. Ils sont incorporés dans des molécules qui présentent une gamme d'activités biologiques, notamment des propriétés anti-inflammatoires et anticancéreuses .

Sciences de l'environnement

Les dérivés du composé sont étudiés pour leur rôle en sciences de l'environnement, en particulier dans la sécurité et la manipulation des produits chimiques. Il est crucial de comprendre l'interaction du composé avec l'environnement et ses risques potentiels .

Science des matériaux

En science des matériaux, This compound participe au développement de matériaux polymères poreux hyperréticulés. Ces matériaux ont des applications dans le stockage de gaz, la capture du carbone et la séparation moléculaire .

Recherche pharmaceutique

Le composé est évalué pour son utilisation en pharmaceutique, en particulier dans la synthèse de médicaments contenant des hétérocycles azotés. Il fait partie du processus de création de molécules aux activités pharmacologiques spécifiques .

Recherche agricole

Des dérivés de This compound sont synthétisés pour leur utilisation potentielle comme fongicides dans la recherche agricole. Ils contribuent à la protection des cultures contre les champignons phytopathogènes .

Industrie alimentaire

Bien qu'il ne soit pas utilisé directement dans les produits alimentaires, les dérivés du composé pourraient être impliqués dans la synthèse de matériaux d'emballage alimentaire. La recherche dans ce domaine se concentre sur la création de solutions d'emballage plus sûres et plus durables .

Mécanisme D'action

Target of Action

Bromomethyl compounds are known to be used in suzuki–miyaura cross-coupling reactions . This suggests that the compound could potentially target organoboron reagents in these reactions .

Mode of Action

Bromomethyl compounds are known to participate in nucleophilic substitution reactions . In the context of Suzuki–Miyaura cross-coupling reactions, the bromomethyl group could potentially undergo transmetalation, where it is transferred from boron to palladium .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving carbon-carbon bond formation, given its potential role in suzuki–miyaura cross-coupling reactions .

Result of Action

Given its potential role in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 5-(Bromomethyl)-3-phenylisoxazole can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound might participate, can depend on factors such as reaction conditions and the stability of the organoboron reagents involved .

Propriétés

IUPAC Name |

5-(bromomethyl)-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRMBFFXQKJEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372738 | |

| Record name | 5-(Bromomethyl)-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2039-50-1 | |

| Record name | 5-(Bromomethyl)-3-phenylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-3-phenyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

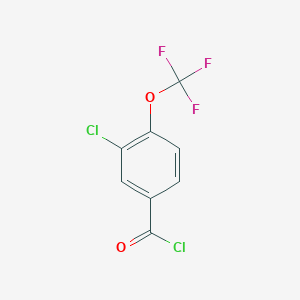

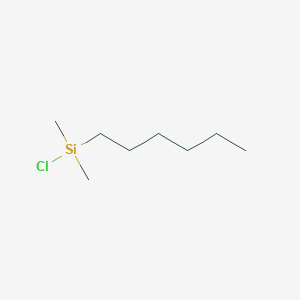

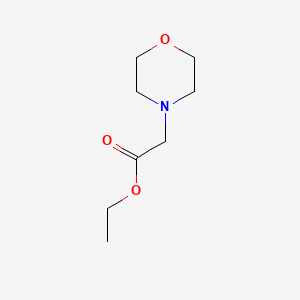

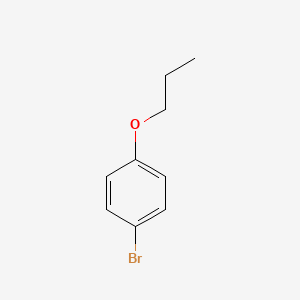

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-(Bromomethyl)-3-phenylisoxazole in the bromination of the isoxazole ring?

A: While the provided research article [] focuses on the synthesis of 5-hydroxyisoxazolines from (3-phenylisoxazolyl-5)-acetic acid, it highlights the formation of 4-bromo-5-bromomethyl-3-phenylisoxazole as a key intermediate. This suggests that 5-(bromomethyl)-3-phenylisoxazole likely serves as a precursor in this reaction sequence. The proposed mechanism involves a 4-bromoisoxazoline-spiro-γ-lactone intermediate, further emphasizing the importance of the bromomethyl group in facilitating the reaction pathway.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.